2-Fluoro-2-[4-(propan-2-yl)cyclohexyl]acetic acid

Lipophilicity Drug design Property-based optimization

α-Fluorinated cyclohexylacetic acid with 4-isopropyl group (CAS 1512167-67-7). The α-fluoro motif depresses pKa by 1.3–2.4 units vs. non-fluorinated parent (predicted pKa ~2.55), while the 4-isopropyl substituent elevates lipophilicity (XLogP3=3.6, Δ ≥0.8 vs. unsubstituted/methyl analogs). This unique combination allows fine-tuned acidity and lipophilicity without gem-difluorination. The carboxylic acid handle enables amide, ester, or reduction derivatization. Ideal for medicinal chemistry SAR studies, patent landscape exploration, and agrochemical intermediate synthesis. Supplied at ≥95% purity.

Molecular Formula C11H19FO2
Molecular Weight 202.27 g/mol
Cat. No. B13176238
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-2-[4-(propan-2-yl)cyclohexyl]acetic acid
Molecular FormulaC11H19FO2
Molecular Weight202.27 g/mol
Structural Identifiers
SMILESCC(C)C1CCC(CC1)C(C(=O)O)F
InChIInChI=1S/C11H19FO2/c1-7(2)8-3-5-9(6-4-8)10(12)11(13)14/h7-10H,3-6H2,1-2H3,(H,13,14)
InChIKeyXRFFYTGXEUYZER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.05 g / 0.1 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Fluoro-2-[4-(propan-2-yl)cyclohexyl]acetic acid – CAS 1512167-67-7, Physicochemical Identity and Procurement Baseline


2-Fluoro-2-[4-(propan-2-yl)cyclohexyl]acetic acid (CAS 1512167-67-7) is an α-fluorinated cyclohexylacetic acid derivative bearing a 4-isopropyl substituent on the cyclohexane ring [1]. With a molecular formula of C₁₁H₁₉FO₂ and a molecular weight of 202.27 g/mol, the compound features a single fluorine atom at the α-position of the carboxylic acid moiety, conferring distinct electronic and physicochemical properties relative to non‑fluorinated and differently substituted analogs [1][2]. Its computed XLogP3 is 3.6, topological polar surface area is 37.3 Ų, and it possesses one hydrogen‑bond donor and three hydrogen‑bond acceptors [2]. The compound is supplied as a research‑grade building block (typical purity ≥95%) and is catalogued under identifiers including AKOS019931149 and EN300‑783117 [1].

Why 2-Fluoro-2-[4-(propan-2-yl)cyclohexyl]acetic acid Cannot Be Replaced by In‑Class Analogs Without Altered Outcomes


Within the class of cyclohexylacetic acid derivatives, simultaneous variation at three structural loci—the α‑substituent (H vs. F vs. gem‑F₂), the cyclohexyl ring substituent (none vs. methyl vs. isopropyl), and the acetic acid side‑chain connectivity—produces non‑interchangeable physicochemical profiles that directly affect compound performance in medicinal chemistry campaigns [1][2]. The α‑fluorine atom depresses the pKₐ by 1.3–2.4 units relative to the non‑fluorinated parent, altering ionization state at physiological pH [1], while the 4‑isopropyl group substantially elevates lipophilicity (ΔXLogP3 ≥ 0.8–1.0 vs. simpler cyclohexyl or 4‑methylcyclohexyl analogs) [2][3]. Because downstream properties—target engagement, membrane permeability, metabolic stability, and solubility—are each sensitive to these parameters, exchanging the target compound for a close analog without re‑optimization will predictably shift the structure‑activity relationship [1][2][4].

Quantitative Differentiation Evidence for 2-Fluoro-2-[4-(propan-2-yl)cyclohexyl]acetic acid Versus Closest Analogs


Lipophilicity (XLogP3) Head‑to‑Head Comparison Across Four Structural Analogs

The target compound (XLogP3 = 3.6) occupies a distinct lipophilicity window that is inaccessible to its closest analogs. The non‑fluorinated parent 2‑[4‑(propan‑2‑yl)cyclohexyl]acetic acid has XLogP3 = 3.5, demonstrating that α‑fluorination alone imparts a modest +0.1 log unit increase [1][2]. Removing the 4‑isopropyl group (2‑cyclohexyl‑2‑fluoroacetic acid, XLogP3 = 2.6) causes a 1.0 log unit drop, and replacing isopropyl with methyl (XLogP3 = 2.8) causes a 0.8 log unit drop [3][4]. The gem‑difluoro analog (XLogP3 = 3.9) adds an additional +0.3 log units [5]. These differences are large enough to shift a compound across critical lipophilicity thresholds used in lead optimization [6].

Lipophilicity Drug design Property-based optimization

Acidity (pKₐ) Modulation by α‑Fluorination: Class‑Level Experimental Data Applied to the Target Compound

Systematic experimental measurement across a series of saturated (hetero)cyclic α‑fluoro carboxylic acids established that a single α‑fluorine substituent decreases the pKₐ by 1.33–2.41 units relative to the non‑fluorinated parent acid [1]. For the target compound, the predicted pKₐ is 2.55 ± 0.10 [2], whereas the non‑fluorinated analog 2‑[4‑(propan‑2‑yl)cyclohexyl]acetic acid would be expected to exhibit a pKₐ approximately 1.3–2.4 units higher (i.e., in the ~3.8–5.0 range) [1]. This acidification arises from the strong inductive electron‑withdrawing effect of the α‑fluorine and is not additive with ring heteroatom effects [1].

Acidity pKa modulation Ionization state

Hydrogen‑Bond Acceptor Count Differentiation as a Proxy for Molecular Recognition

The target compound possesses three hydrogen‑bond acceptor (HBA) sites (the carbonyl oxygen, the hydroxyl oxygen, and the α‑fluorine), whereas the non‑fluorinated analog 2‑[4‑(propan‑2‑yl)cyclohexyl]acetic acid has only two HBAs—the α‑fluorine adds one additional HBA [1][2]. The gem‑difluoro analog further increases the HBA count to four [3]. The 2‑cyclohexyl‑2‑fluoroacetic acid and 2‑fluoro‑2‑(4‑methylcyclohexyl)acetic acid each also have three HBAs, confirming that HBA count is driven by the fluorine substitution pattern rather than the ring substituent [4][5].

Hydrogen bonding Molecular recognition Pharmacophore design

Metabolic Stability Implications of α‑Fluorination: Class‑Level Evidence from Functionalized Cycloalkanes

In a controlled study of functionalized cycloalkanes, gem‑difluorination either did not affect or slightly improved the metabolic stability of model derivatives compared to non‑fluorinated and acyclic counterparts [1]. While this study focused on gem‑CF₂ motifs, the broader organofluorine medicinal chemistry literature establishes that α‑fluorination enhances metabolic stability by blocking oxidative metabolism at the fluorinated carbon, owing to the strength of the C–F bond [2][3]. For the target compound, the single α‑fluorine is expected to confer intermediate metabolic stabilization—greater than the non‑fluorinated analog but potentially less than the gem‑difluoro derivative—providing a tunable stability window that avoids excessive persistence [1][3].

Metabolic stability In vitro ADME Fluorine blocking effect

Procurement‑Relevant Application Scenarios for 2-Fluoro-2-[4-(propan-2-yl)cyclohexyl]acetic acid


Medicinal Chemistry: α‑Fluoro Carboxylic Acid Building Block for Lead Optimization

The compound serves as a mono‑α‑fluorinated carboxylic acid building block for constructing drug‑like molecules where fine‑tuned acidity (predicted pKₐ ~2.55 [1]) and moderate lipophilicity (XLogP3 = 3.6 [2]) are required simultaneously. Its α‑fluoro motif allows medicinal chemists to depress the pKₐ of the carboxylic acid without resorting to gem‑difluorination (which would further increase LogP by ~0.3 units and add an extra H‑bond acceptor [3]), and the 4‑isopropyl group provides steric bulk and lipophilicity beyond what methyl‑ or unsubstituted cyclohexyl analogs can deliver [2][4][5].

Physicochemical Property Tool: Probing Fluorine Effects on Acidity and Lipophilicity in Cycloalkyl Systems

As part of the systematic evaluation of α‑fluorinated saturated cycloalkyl carboxylic acids reported in the primary literature [6], this compound represents a specific cyclohexyl‑isopropyl combination that enables researchers to isolate the contribution of the 4‑alkyl substituent to lipophilicity while holding the α‑fluoro‑acid motif constant. The published dataset demonstrates that α‑fluorination decreases pKₐ by 1.33–2.41 units across the series, and that lipophilicity of derivatives is dominated by the cycloalkyl substituent rather than the fluorine atom [6].

Patent‑Documented Cyclohexylacetic Acid Derivative Scaffold Exploration

Substituted cyclohexylacetic acid derivatives—including α‑fluoro variants—are claimed in patent families covering therapeutic areas such as pain, inflammation, and metabolic disorders [7][8]. The target compound's specific substitution pattern (α‑F, 4‑iPr) provides a defined chemical starting point for synthesizing and evaluating novel analogs within these patent landscapes, where small structural variations drive differentiated biological activity [7].

Agrochemical Intermediate: Fluorinated Cyclohexyl Synthon for Crop‑Protection Chemistry

Fluorinated cyclohexane derivatives have established precedent as intermediates in fungicide and crop‑protection agent development [9]. The target compound's carboxylic acid handle supports further derivatization (amide formation, esterification, reduction), while the α‑fluorine and isopropylcyclohexyl motif can impart the metabolic stability and environmental persistence profiles sought in modern agrochemical design [3].

Quote Request

Request a Quote for 2-Fluoro-2-[4-(propan-2-yl)cyclohexyl]acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.